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Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic compounds is a critical step in chemical

research and drug development. This guide provides a comparative analysis of spectroscopic

techniques for confirming the structure of 2-Amino-3-bromophenol and distinguishing it from

its isomers, 2-Amino-4-bromophenol and 2-Amino-5-bromophenol. The strategic application of

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS) provides a robust methodology for structural elucidation.

Spectroscopic Data Summary
The following tables summarize the expected and available experimental spectroscopic data

for 2-Amino-3-bromophenol and its isomers. This data is essential for a comparative analysis

to confirm the specific substitution pattern of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Peaks (cm⁻¹)

2-Amino-3-bromophenol

N-H stretching (approx. 3400-3200), O-H

stretching (approx. 3200-3600, broad), C-N

stretching (approx. 1335-1250), C-O stretching

(approx. 1260-1000), C-Br stretching (approx.

680-515), Aromatic C-H bending (approx. 900-

690)

2-Amino-4-bromophenol

Data not explicitly available, but expected to be

similar to isomers with variations in the

fingerprint region (below 1500 cm⁻¹).

2-Amino-5-bromophenol

3496 (O-H), 3377, 3298 (N-H), 1598, 1502,

1431 (aromatic C=C), 1269, 1210 (C-O, C-N),

916, 877 (C-H bending)[1]

Table 2: ¹H NMR Spectroscopy Data

Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

2-Amino-3-bromophenol

No experimental data available. Expected to

show three distinct aromatic proton signals with

specific coupling patterns.

2-Amino-4-bromophenol

No detailed experimental data available.

Expected to show three distinct aromatic proton

signals.

2-Amino-5-bromophenol

δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd,

1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)

(in CD₃CN)[1]

Table 3: ¹³C NMR Spectroscopy Data
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Compound Chemical Shift (δ, ppm)

2-Amino-3-bromophenol
No experimental data available. Expected to

show six distinct aromatic carbon signals.

2-Amino-4-bromophenol
No experimental data available. Expected to

show six distinct aromatic carbon signals.

2-Amino-5-bromophenol
No experimental data available. Expected to

show six distinct aromatic carbon signals.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z) and Key Fragments

2-Amino-3-bromophenol

Predicted [M+H]⁺: 187.97057. The molecular

ion will exhibit a characteristic M/M+2 isotopic

pattern with approximately 1:1 ratio due to the

presence of the bromine atom.

2-Amino-4-bromophenol

The molecular ion will exhibit a characteristic

M/M+2 isotopic pattern with approximately 1:1

ratio.

2-Amino-5-bromophenol

[M+H]⁺: 188/190. The presence of the M and

M+2 peaks in a roughly 1:1 ratio confirms the

presence of one bromine atom.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to functional groups such as O-H, N-H, C-N, C-O, C-Br, and aromatic C-H

bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity

of atoms.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field

NMR spectrometer. Standard parameters for a one-dimensional proton experiment are used.

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A

proton-decoupled sequence is used to simplify the spectrum to single lines for each unique

carbon atom.

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling constants (J) are

analyzed to determine the number and types of protons and carbons and their connectivity.

The substitution pattern on the aromatic ring can be deduced from the splitting patterns of

the aromatic protons.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and elemental composition of the molecule and

to gain structural information from its fragmentation pattern.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the

sample is dissolved in a suitable solvent and infused into the source. For EI, the sample is

introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak.

The characteristic isotopic pattern for bromine (M and M+2 peaks in a roughly 1:1 ratio) is a

key diagnostic feature.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the

molecular weight. The fragmentation pattern provides information about the structure of the

molecule.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 2-Amino-3-
bromophenol and distinguishing it from its isomers using the spectroscopic data.
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Caption: Workflow for the spectroscopic identification of aminobromophenol isomers.

Distinguishing Between Isomers
The key to differentiating between the three isomers lies primarily in the ¹H NMR spectrum. The

substitution pattern on the benzene ring will give rise to unique chemical shifts and coupling

constants for the aromatic protons of each isomer.

2-Amino-3-bromophenol: Would be expected to show three aromatic protons, likely as a

triplet, a doublet of doublets, and another doublet of doublets, with coupling constants

characteristic of ortho and meta relationships.

2-Amino-4-bromophenol: Would also exhibit three aromatic protons, but their chemical shifts

and coupling patterns (a doublet, a doublet of doublets, and a doublet) would differ from the

3-bromo isomer due to the different electronic environment.

2-Amino-5-bromophenol: The experimental data shows a broad singlet, a doublet, a doublet

of doublets, and another doublet, consistent with its specific substitution pattern.
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While IR and MS are crucial for confirming the presence of functional groups and the molecular

formula, ¹H NMR is the most powerful tool for unambiguously distinguishing these positional

isomers. The ¹³C NMR would further support the structural assignment by showing six distinct

signals for each isomer, with chemical shifts influenced by the positions of the substituents.

This guide provides a framework for the spectroscopic confirmation of 2-Amino-3-
bromophenol. The successful identification relies on a careful and comparative analysis of the

data obtained from IR, NMR, and MS, with particular emphasis on the detailed interpretation of

the ¹H NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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